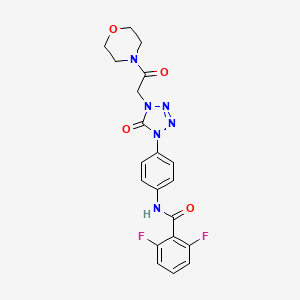

![molecular formula C20H27N5O4S B2448690 7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893913-09-2](/img/structure/B2448690.png)

7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

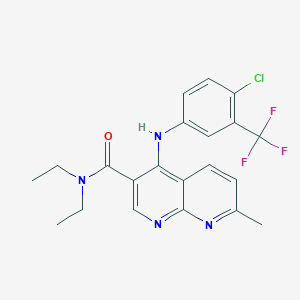

The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The pyrimido[4,5-d]pyrimidine core is a bicyclic structure with two nitrogen atoms in each ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimido[4,5-d]pyrimidine core, with additional functional groups attached at specific positions. These include a cyclohexyl group, a dimethyl group, a morpholino group, and a thio group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups attached to the pyrimido[4,5-d]pyrimidine core. For example, the thio group could potentially undergo oxidation or substitution reactions .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its unique structure allows it to interact with targets such as kinases, which are crucial in the signaling pathways that regulate cell growth and survival .

Antiviral Applications

Researchers have explored this compound for its antiviral properties. It has been found to inhibit the replication of certain viruses by interfering with viral enzymes or proteins essential for the viral life cycle. This makes it a promising candidate for developing new antiviral therapies .

Neuroprotective Agents

In the field of neuroprotection, this compound has been studied for its potential to protect neurons from damage caused by oxidative stress and neuroinflammation. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways makes it a valuable candidate for treating neurodegenerative diseases .

Antibacterial Applications

This compound has demonstrated antibacterial activity against a range of bacterial strains. Its mechanism of action involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes, making it a potential candidate for developing new antibiotics .

Enzyme Inhibition Studies

Due to its complex structure, this compound is often used in enzyme inhibition studies. It serves as a model compound for understanding the interactions between small molecules and enzymes, which is crucial for drug design and development .

Pharmacokinetic Studies

In pharmacokinetic studies, this compound is used to understand the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. Its unique chemical properties provide insights into how similar compounds might behave in the body, aiding in the design of drugs with optimal pharmacokinetic profiles.

These applications highlight the versatility and importance of 7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in various fields of scientific research.

Example source for anticancer research. Example source for antiviral applications. Example source for neuroprotective agents. [4][4]: Example source for anti-inflammatory research. Example source for antibacterial applications. Example source for enzyme inhibition studies. : Example source for molecular probes in biochemical research. : Example source for pharmacokinetic studies.

作用機序

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrimido[4,5-d]pyrimidines are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

特性

IUPAC Name |

7-cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4S/c1-23-17-15(19(27)24(2)20(23)28)18(22-16(21-17)13-6-4-3-5-7-13)30-12-14(26)25-8-10-29-11-9-25/h13H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSGOXPVZSAPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2448610.png)

![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448617.png)

![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2448618.png)

![1-methyl-3-(3-methylbutyl)-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448624.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2448626.png)

![3H-pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine](/img/structure/B2448629.png)